3-Isobutoxy-4-(trifluoromethyl)phenylboronic acid 3-Isobutoxy-4-(trifluoromethyl)phenylboronic acid
Brand Name: Vulcanchem
CAS No.: 2096333-69-4
VCID: VC4342459
InChI: InChI=1S/C11H14BF3O3/c1-7(2)6-18-10-5-8(12(16)17)3-4-9(10)11(13,14)15/h3-5,7,16-17H,6H2,1-2H3
SMILES: B(C1=CC(=C(C=C1)C(F)(F)F)OCC(C)C)(O)O
Molecular Formula: C11H14BF3O3
Molecular Weight: 262.04

3-Isobutoxy-4-(trifluoromethyl)phenylboronic acid

CAS No.: 2096333-69-4

Cat. No.: VC4342459

Molecular Formula: C11H14BF3O3

Molecular Weight: 262.04

* For research use only. Not for human or veterinary use.

3-Isobutoxy-4-(trifluoromethyl)phenylboronic acid - 2096333-69-4

Specification

CAS No. 2096333-69-4
Molecular Formula C11H14BF3O3
Molecular Weight 262.04
IUPAC Name [3-(2-methylpropoxy)-4-(trifluoromethyl)phenyl]boronic acid
Standard InChI InChI=1S/C11H14BF3O3/c1-7(2)6-18-10-5-8(12(16)17)3-4-9(10)11(13,14)15/h3-5,7,16-17H,6H2,1-2H3
Standard InChI Key JEYNJBYXUIEAPH-UHFFFAOYSA-N
SMILES B(C1=CC(=C(C=C1)C(F)(F)F)OCC(C)C)(O)O

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s structure is defined by a phenyl ring with three distinct substituents:

  • Boronic acid group (-B(OH)₂): Positioned at the 1-position, enabling participation in Suzuki-Miyaura couplings .

  • Isobutoxy group (-OCH₂CH(CH₃)₂): Located at the 3-position, contributing steric bulk and influencing solubility .

  • Trifluoromethyl group (-CF₃): At the 4-position, enhancing electron-withdrawing effects and metabolic stability .

The SMILES representation is B(C1=CC(=C(C=C1)C(F)(F)F)OCC(C)C)(O)O\text{B(C1=CC(=C(C=C1)C(F)(F)F)OCC(C)C)(O)O}, and the InChIKey is JEYNJBYXUIEAPH-UHFFFAOYSA-N\text{JEYNJBYXUIEAPH-UHFFFAOYSA-N} .

Physicochemical Data

Key properties include:

PropertyValueSource
Molecular Weight262.04 g/mol
Melting PointNot reported
Predicted Collision Cross Section (Ų)160.7 ([M+H]+), 155.8 ([M-H]-)
Solubility in ChloroformModerate

The trifluoromethyl group reduces basicity, while the isobutoxy group enhances lipophilicity compared to simpler phenylboronic acids .

Synthesis and Industrial Production

Synthetic Routes

The compound is typically synthesized via:

  • Borylation of Halogenated Precursors:

    • A brominated phenyl intermediate undergoes Miyaura borylation using bis(pinacolato)diboron (B2pin2\text{B}_2\text{pin}_2) and palladium catalysts .

    • Example:

      Ar-Br+B2pin2Pd(dppf)Cl2,KOAcAr-B(OH)2\text{Ar-Br} + \text{B}_2\text{pin}_2 \xrightarrow{\text{Pd(dppf)Cl}_2, \text{KOAc}} \text{Ar-B(OH)}_2
  • Functional Group Introduction:

    • The isobutoxy group is introduced via nucleophilic substitution or Mitsunobu reaction .

Industrial-Scale Considerations

  • Catalyst Optimization: Palladium-based catalysts (e.g., Pd(PPh3)4\text{Pd(PPh}_3\text{)}_4) are preferred for high yields (>80%) .

  • Purification: Column chromatography or crystallization from ether/hexane mixtures .

Reactivity and Applications

Cross-Coupling Reactions

The compound’s boronic acid group enables key transformations:

Reaction TypeExample ApplicationYieldSource
Suzuki-Miyaura CouplingBiaryl synthesis for pharmaceuticals75–90%
Chan-Lam OxidationSynthesis of phenolic derivatives60–70%

Comparative Analysis with Analogues

Structural Analogues

CompoundKey DifferenceReactivity Trend
4-(Trifluoromethyl)phenylboronic acidLacks isobutoxy groupHigher solubility in H₂O
3-Methoxy-4-(CF₃)phenylboronic acidMethoxy vs. isobutoxyReduced steric hindrance

Solubility Trends

Solvent3-Isobutoxy Derivative4-Trifluoromethyl Derivative
Chloroform12 mg/mL8 mg/mL
3-Pentanone18 mg/mL10 mg/mL
Data extrapolated from .

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